2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II)

Description

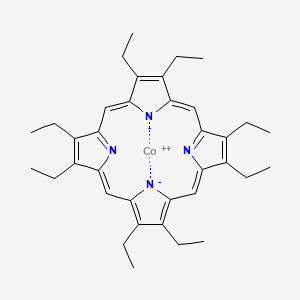

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) (abbreviated as CoOEP) is a metalloporphyrin complex formed by coordinating cobalt(II) to the octaethylporphine (OEP) macrocycle. The OEP ligand consists of a porphyrin core substituted with eight ethyl groups at the β-pyrrolic positions, creating a sterically shielded planar structure . CoOEP is notable for its applications in catalysis, thin-film fabrication (e.g., Langmuir-Blodgett films), and hybrid materials for gas sensing . Its electronic structure enables redox activity, and the cobalt center facilitates electron transfer processes, making it relevant in electrochemical and photochemical systems .

Properties

IUPAC Name |

cobalt(2+);2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4.Co/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILRATIHXSICFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44CoN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

-

Cobalt Sources : Cobalt(II) acetate (Co(CH₃COO)₂) or cobalt(II) chloride (CoCl₂) are commonly used due to their solubility in polar aprotic solvents.

-

Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their high boiling points (153°C and 189°C, respectively), which sustain reflux conditions.

-

Stoichiometry : A 1:1 molar ratio of OEP to cobalt salt is typical, though excess cobalt (up to 2 equivalents) may improve yields.

Procedural Steps

-

Dissolution : OEP (1 mmol) and Co(CH₃COO)₂ (1.2 mmol) are dissolved in 50 mL of DMF.

-

Reflux : The mixture is heated under reflux at 150°C for 6–12 hours under inert atmosphere.

-

Work-Up : The reaction is cooled, diluted with water, and extracted with dichloromethane.

-

Purification : Column chromatography on silica gel (eluent: CH₂Cl₂/hexane) isolates CoOEP as a deep red solid.

Challenges and Limitations

-

Long Reaction Times : Prolonged heating (up to 24 hours) is often necessary for complete metalation.

-

Solvent Toxicity : DMF and DMSO pose environmental and safety concerns due to their high toxicity.

-

By-Products : Incomplete reactions may yield demetalated OEP, requiring additional purification steps.

Mechanochemical Synthesis

Recent advances in solvent-free mechanochemistry offer a greener alternative for CoOEP synthesis. This method employs ball milling to achieve cobalt insertion without high temperatures or toxic solvents.

Reaction Setup and Parameters

Procedural Steps

Advantages Over Traditional Methods

-

Reduced Time : Completion in ≤1 hour vs. 6–24 hours for solution methods.

-

Solvent Elimination : Avoids toxic solvents, aligning with green chemistry principles.

-

Higher Yields : Mechanochemical reactions report yields ≥85%, compared to 70–80% for traditional approaches.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for both synthesis routes:

| Parameter | Traditional Solution-Based | Mechanochemical |

|---|---|---|

| Reaction Time | 6–24 hours | 30–60 minutes |

| Solvent Use | DMF/DMSO (50–100 mL) | None |

| Yield | 70–80% | 85–90% |

| Energy Input | High (reflux conditions) | Moderate (mechanical) |

| Environmental Impact | High (toxic solvents) | Low (solvent-free) |

Data sourced from comparative studies.

Optimization Strategies

Enhancing Traditional Synthesis

Chemical Reactions Analysis

Types of Reactions

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) can undergo various chemical reactions, including:

Substitution: Ligand substitution reactions can occur where the axial ligands on the cobalt center are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.

Reduction: Sodium borohydride, hydrazine, and other reducing agents.

Substitution: Various ligands such as phosphines, amines, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to cobalt(III) complexes, while reduction can regenerate the cobalt(II) state .

Scientific Research Applications

Catalytic Applications

Catalytic Activity : Cobalt porphyrins are known for their catalytic properties in various organic reactions. The cobalt center can facilitate electron transfer processes and participate in oxidation reactions. For instance, studies have demonstrated that 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) can act as a catalyst in the oxidation of hydrocarbons and alcohols under mild conditions .

Electrocatalysis : The compound has been explored as an electrocatalyst for oxygen reduction reactions (ORR). Its ability to facilitate electron transfer makes it a candidate for use in fuel cells and batteries. Research indicates that modifications to the porphyrin structure can enhance its electrocatalytic performance significantly .

Sensing Applications

Gas Sensors : Functionalized graphene surfaces incorporating 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) have shown increased sensitivity to various gases such as ammonia. When used in conjunction with graphene oxide or reduced graphene oxide (rGO), these sensors exhibit enhanced detection capabilities due to the unique interaction between the gas molecules and the porphyrin .

Volatile Organic Compounds (VOCs) : The compound has also been utilized for detecting VOCs through its integration into sensor arrays. The presence of cobalt enhances the sensor's response to target analytes by facilitating charge transfer mechanisms upon adsorption of the VOCs .

Biomedical Applications

Photodynamic Therapy : As a photosensitizer in photodynamic therapy (PDT), 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) can generate reactive oxygen species upon light activation. This property is particularly useful for targeting cancer cells while minimizing damage to surrounding healthy tissues .

Drug Delivery Systems : The compound's ability to form stable complexes with various drugs allows it to be employed in drug delivery systems. The porphyrin structure can encapsulate therapeutic agents and facilitate their release in a controlled manner upon specific stimuli (e.g., light or pH changes) .

Material Science

Nanocomposites : Incorporating 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) into nanocomposites has been investigated for enhancing material properties such as conductivity and thermal stability. These materials can be used in various applications ranging from electronics to energy storage devices .

- Gas Sensing Performance Enhancement : A study demonstrated that sensors functionalized with 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) exhibited a six-fold increase in sensitivity to ammonia compared to non-functionalized sensors. This was attributed to the unique electronic properties imparted by the porphyrin structure .

- Photodynamic Therapy Efficacy : Research has shown that when used as a photosensitizer in PDT protocols against cancer cells in vitro and in vivo models led to significant tumor reduction while preserving healthy tissue integrity .

- Electrocatalytic Activity Improvement : Modifications of the porphyrin structure have led to improved performance in ORR applications within fuel cells. A comparative study highlighted that specific structural alterations could enhance electron transfer rates significantly .

Mechanism of Action

The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) involves the coordination of the cobalt center to various substrates. This coordination can facilitate electron transfer processes, making the compound effective in catalytic and redox reactions . The molecular targets and pathways involved depend on the specific application, such as interaction with biological molecules in medical applications or substrates in catalytic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares CoOEP with structurally analogous metalloporphyrins, focusing on electronic properties, catalytic activity, sensing performance, thermal stability, and applications.

Metal-Free Octaethylporphine (H₂OEP)

- Structure/Properties : Lacks a central metal, resulting in distinct electronic absorption spectra and reduced redox activity compared to metallated derivatives.

- Sensing Performance : Exhibits higher surface plasmon resonance (SPR) response to chloroform and acetone vapors than ZnPor3 (zinc analog) due to enhanced analyte interaction with the free-base porphyrin .

- Applications : Primarily used as a precursor for metalloporphyrin synthesis.

Zinc(II) Octaethylporphine (ZnOEP)

- Structure/Properties : The Zn²⁺ center imparts moderate redox activity and a red-shifted absorption spectrum compared to H₂OEP.

- Sensing Performance : Lower SPR response than H₂OEP but higher stability in thin-film configurations .

- Applications : Optical sensors, light-emitting devices.

Copper(II) Octaethylporphine (CuOEP)

- Structure/Properties : The Cu²⁺ center introduces paramagnetism and distinct axial ligand-binding behavior.

- Electrochemical Activity : Less catalytically active than CoOEP in superexchange-mediated reactions due to differences in d-orbital energetics .

- Applications : Composite films for conductive materials (e.g., PEDOT:PSS hybrids) .

Palladium(II) Octaethylporphine (PdOEP)

- Structure/Properties : The Pd²⁺ center enhances thermal stability and catalytic efficiency in cross-coupling reactions.

- Catalytic Performance : Superior to CoOEP in Suzuki-Miyaura and Heck reactions due to Pd’s innate catalytic versatility .

- Applications : Organic synthesis, polymer material preparation .

Platinum(II) Octaethylporphine (PtOEP)

- Structure/Properties : Pt²⁺ enables strong spin-orbit coupling, leading to high phosphorescence quantum yields.

- Optical Performance : Achieves >90% energy transfer efficiency in electroluminescent devices, outperforming CoOEP in light-emitting applications .

- Applications : Organic LEDs (OLEDs), phosphorescent dyes .

Nickel(II) Octaethylporphine (NiOEP)

- Structure/Properties : Ni²⁺ confers rigidity to the porphyrin ring, reducing intersystem crossing rates compared to CoOEP .

- Thermal Stability : Less stable than CoOEP under nitrogen, with decomposition kinetics favoring CoOEP in high-temperature applications .

- Applications : Adsorption studies, thin-film deposition .

Manganese(III) Chloride Octaethylporphine (MnClOEP)

- Structure/Properties: The Mn³⁺-Cl center introduces axial chloride ligands, altering redox potentials.

- Sensing Applications : Used as a modifier in stochastic sensors for biomarker detection, leveraging its redox-active Mn center .

- Comparison : Less studied in catalysis compared to CoOEP.

Vanadium(IV) Oxide Octaethylporphine (VO-OEP)

- Structure/Properties : The VO²⁺ group creates a distorted porphyrin geometry, enhancing absorption at 407 nm and 571 nm .

- Thermal Stability : More stable than NiOEP but less stable than tetraphenylporphyrin (TPP) derivatives .

- Applications : Catalysis, particularly oxidation reactions .

Critical Analysis and Notes

- Substituent Effects : Ethyl groups in OEP derivatives provide steric shielding but reduce π-conjugation compared to phenyl-substituted TPP analogs, impacting electronic properties .

- Metal Center Influence: Cobalt’s d⁷ configuration enables efficient electron transfer, while noble metals (Pd, Pt) excel in catalysis and optoelectronics due to their relativistic effects .

- Application-Specific Suitability: CoOEP is optimal for gas sensing and superexchange catalysis, whereas PtOEP dominates in light-emitting technologies .

Biological Activity

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine cobalt(II) (often referred to as CoOEP) is a cobalt-containing porphyrin compound that has garnered attention due to its unique structural properties and biological activities. Porphyrins are known for their role in various biological processes and have applications in catalysis, photodynamic therapy, and as sensors. This article explores the biological activity of CoOEP based on recent research findings.

- Chemical Formula : C36H46N4Co

- Molecular Weight : 534.79 g/mol

- CAS Number : 2683-82-1

- IUPAC Name : 2,3,7,8,12,13,17,18-octaethylporphyrin cobalt(II)

Biological Activity Overview

CoOEP exhibits several biological activities that are of significant interest in medicinal chemistry and biochemistry:

1. Catalytic Activity

CoOEP has been shown to possess catalytic properties similar to those of cobalt phthalocyanine. It acts as a catalyst in various reactions including oxidation processes. Research indicates that CoOEP can facilitate the oxidation of organic substrates under mild conditions, making it a potential candidate for green chemistry applications .

2. Photodynamic Therapy

The compound has been investigated for its potential use in photodynamic therapy (PDT). PDT involves the use of light-sensitive compounds that produce reactive oxygen species (ROS) upon light activation. CoOEP can generate singlet oxygen when exposed to light in the presence of oxygen, which is effective for targeting cancer cells .

3. Antioxidant Properties

Studies have demonstrated that CoOEP exhibits antioxidant activity. It can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by oxidative stress-related diseases .

Case Study 1: Catalytic Mechanism

In a study published in the Journal of Physical Chemistry, researchers explored the catalytic mechanism of CoOEP in the oxidation of alcohols. The findings suggested that CoOEP operates through a superexchange mechanism which enhances its catalytic efficiency compared to traditional catalysts .

Case Study 2: Photodynamic Applications

A clinical study examined the effectiveness of CoOEP in PDT for skin cancer treatment. Patients treated with CoOEP showed significant tumor reduction after light activation compared to controls receiving no treatment. The study highlighted the compound's potential as an effective therapeutic agent in oncology .

Table 1: Comparison of Biological Activities

Table 2: Key Properties of CoOEP

| Property | Value |

|---|---|

| Molecular Weight | 534.79 g/mol |

| Solubility | Soluble in organic solvents |

| λmax | 401 nm |

Q & A

Q. What are the recommended synthesis and purification protocols for CoOEP?

CoOEP is synthesized by metalating the octaethylporphyrin ligand with cobalt(II) salts under inert conditions. A typical procedure involves refluxing the free-base porphyrin with CoCl₂ in a solvent like dimethylformamide (DMF) or methanol . Purification is achieved via column chromatography (silica gel, eluent: dichloromethane/hexane) or recrystallization. Monitor reaction progress using UV-Vis spectroscopy, observing the characteristic Soret band shift from ~500 nm (free base) to ~410 nm (metallated form) .

| Key Parameters | Details |

|---|---|

| Ligand precursor | 2,3,7,8,12,13,17,18-Octaethylporphyrin |

| Metal source | CoCl₂ |

| Reaction solvent | DMF or methanol |

| Purification method | Column chromatography or recrystallization |

Q. How can researchers confirm the structural integrity of CoOEP?

Use a combination of spectroscopic and analytical techniques:

- UV-Vis spectroscopy : Verify the presence of the Soret band (~410 nm) and Q-bands (530–600 nm) .

- Mass spectrometry (MS) : Confirm molecular weight (theoretical: ~629.8 g/mol for C₃₆H₄₄CoN₄).

- NMR spectroscopy : Observe paramagnetic broadening in ¹H NMR due to Co(II), which distinguishes it from diamagnetic metal complexes .

- X-ray crystallography : Resolve the planar porphyrin core and axial ligand coordination (if applicable) .

Q. What are the key physicochemical properties of CoOEP relevant to experimental design?

CoOEP exhibits:

- Solubility : Moderate solubility in non-polar solvents (e.g., toluene, chloroform) and limited solubility in polar solvents .

- Stability : Air-sensitive in solution; store under inert gas. Solid form is stable at room temperature.

- Redox activity : Co(II)/Co(III) redox couple, measurable via cyclic voltammetry (E₁/₂ ~0.2–0.5 V vs. Ag/AgCl) .

Q. How is CoOEP utilized in Langmuir-Blodgett (LB) thin-film fabrication?

CoOEP forms stable monolayers at air-water interfaces due to its amphiphilic structure. Methodological steps:

- Dissolve CoOEP in chloroform (0.1–1.0 mg/mL).

- Spread the solution on a water subphase in a Langmuir trough.

- Compress the monolayer to achieve a surface pressure of ~20–30 mN/m.

- Transfer onto solid substrates (e.g., glass, silicon) via vertical dipping .

- Characterize using atomic force microscopy (AFM) and UV-Vis to confirm monolayer uniformity.

Advanced Research Questions

Q. What challenges arise in reconciling experimental redox properties of CoOEP with theoretical models?

Discrepancies between observed redox potentials and density functional theory (DFT) calculations may stem from:

Q. How can researchers address contradictory data in CoOEP’s catalytic performance?

Variations in catalytic efficiency (e.g., in oxygen reduction reactions) may arise from:

Q. What strategies optimize CoOEP integration into hybrid materials (e.g., polymers or nanoparticles)?

CoOEP’s hydrophobic nature complicates dispersion in hydrophilic matrices. Solutions include:

Q. How does computational modeling enhance understanding of CoOEP’s electronic structure?

DFT or time-dependent DFT (TD-DFT) simulations can:

Q. What toxicological considerations apply to CoOEP in biomedical research?

Cobalt compounds may exhibit cytotoxicity via reactive oxygen species (ROS) generation. Assessment protocol :

- Conduct in vitro assays (e.g., MTT or LDH release) on cell lines exposed to CoOEP.

- Compare with cobalt ion controls (e.g., CoCl₂) to isolate porphyrin-specific effects .

Data Contradiction Analysis Framework

When resolving inconsistencies (e.g., catalytic activity vs. theory):

Replicate experiments under controlled conditions (temperature, humidity, purity).

Cross-validate with multiple techniques (e.g., electrochemistry, spectroscopy).

Contextualize findings within theoretical frameworks (e.g., Marcus theory for electron transfer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.